molecular formula C9H8N2O2 B3326819 7-Methoxy-1,8-naphthyridin-4(1H)-one CAS No. 286411-20-9

7-Methoxy-1,8-naphthyridin-4(1H)-one

Cat. No.: B3326819
CAS No.: 286411-20-9
M. Wt: 176.17 g/mol
InChI Key: YKLVNVPLNYIFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1,8-naphthyridin-4(1H)-one is a chemical compound of significant interest in medicinal chemistry, primarily serving as a versatile synthetic intermediate and core scaffold for developing novel pharmacologically active molecules. It belongs to the 1,8-naphthyridine family, a class of N-heterocyclic compounds known as "diazanaphthalenes" that contain a fused system of two pyridine rings . This structural class exhibits a broad spectrum of pharmacological activities, with antimicrobial properties being a principal area of investigation . Researchers value this scaffold for its role in creating potential antibacterial agents. The 4-oxo-1,8-naphthyridine-3-carboxylic acid structure is the foundational framework of several commercial antibacterial drugs, the first of which was nalidixic acid, introduced in 1967 . Subsequent derivatives, including fluoroquinolone antibiotics like enoxacin, gemifloxacin, and trovafloxacin, demonstrate that modifications to the naphthyridine core can yield potent inhibitors of bacterial DNA gyrase and topoisomerase IV—enzymes critical for bacterial DNA replication . Beyond direct antibacterial activity, recent studies highlight that certain 1,8-naphthyridine derivatives can synergistically enhance the efficacy of existing fluoroquinolone antibiotics (e.g., norfloxacin, ofloxacin) against multi-drug resistant bacterial strains such as E. coli , Pseudomonas aeruginosa , and Staphylococcus aureus , even when the derivative itself shows no direct antibacterial activity . This makes the 1,8-naphthyridine structure a promising candidate for the development of adjuvant therapies to combat the growing global threat of antimicrobial resistance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-7(12)4-5-10-9(6)11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLVNVPLNYIFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704800
Record name 7-Methoxy-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286411-20-9, 286411-22-1
Record name 1,8-Naphthyridin-4(1H)-one, 7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286411-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Common Reactions

  • Oxidation : The methoxy group can be oxidized to form a hydroxyl group.
  • Reduction : The keto group can be reduced to yield an alcohol.
  • Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution.

Anticancer Activity

Research has demonstrated that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain 1,8-naphthyridine derivatives display cytotoxic activity against human breast cancer cell lines (MCF7), with some compounds achieving IC50 values lower than established drugs like staurosporine .

Table 1: Anticancer Activity of Naphthyridine Derivatives

CompoundIC50 (µM)Reference
Compound 3f6.53
Compound 10c1.47
Staurosporine4.51

Antimicrobial Properties

7-Methoxy-1,8-naphthyridin-4(1H)-one and its derivatives have shown promising antimicrobial activity against various bacterial strains. Some compounds have been reported to be effective against multi-drug resistant strains of Staphylococcus aureus and other pathogens .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

CompoundTarget PathogenActivity LevelReference
Compound AStaphylococcus aureusHigh
Compound BKlebsiella pneumoniaeModerate

Case Study 1: Anticancer Screening

A study investigated a series of naphthyridine derivatives for their anticancer potential. Among them, a compound with a hydroxy substitution exhibited potent activity by inducing apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of naphthyridine derivatives against respiratory pathogens. Compounds were tested in vitro, revealing significant antibacterial activity, particularly against resistant strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of 1,8-naphthyridinones is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Key 1,8-Naphthyridinone Derivatives and Their Properties
Compound Name Substituents/Modifications Biological Activity Key Findings References
7-Methoxy-1,8-naphthyridin-4(1H)-one 7-OCH₃ Under investigation Structural analog with potential in diverse applications; lacks direct data.
HKL-1 2-(3-Methoxyphenyl), 5-CH₃ Antimitotic Induces G₂/M arrest and mitotic catastrophe in HL-60 leukemia cells.
6e/6h 3-(1,3,4-Oxadiazol-2-yl) Cisplatin sensitizers Enhance cisplatin efficacy via ATR/CHK1 pathway inhibition.
3-TNB 3-CF₃, sulfonamide Antibiotic modulator Reduces MIC of norfloxacin against multidrug-resistant bacteria.
4a 3-Methylidene, 2-ethyl Anticancer Selective cytotoxicity against HL-60 cells; induces apoptosis.
7CN 7-Cl, 2-phenyl Anti-angiogenic Requires phenyl group for A1AR antagonism and in vivo activity.

Mechanistic Insights and Structure-Activity Relationships (SAR)

Anticancer Activity
  • HKL-1 and 6e/6h exemplify divergent mechanisms:
    • HKL-1 inhibits tubulin polymerization, leading to mitotic arrest .
    • 6e/6h target the ATR/CHK1 DNA damage response pathway, sensitizing cancer cells to cisplatin by reducing CHK1 expression . Molecular docking reveals hydrogen bonding with ATR residues (Val170, Glu168) and π-π stacking with Trp169 .
  • 4a (3-methylidene derivative) shows selectivity for leukemia cells (HL-60) over endothelial cells (HUVEC), suggesting substituent-driven specificity .
Antibiotic Modulation
  • 3-TNB (3-trifluoromethyl sulfonamide) enhances fluoroquinolone efficacy by reducing bacterial MIC values 4- to 16-fold, likely through improved membrane penetration .
Structural Influences on Activity
  • Oxadiazole Moieties : The 1,3,4-oxadiazole group in 6e/6h increases lipophilicity, enhancing cellular uptake and target binding .
  • Halogenation : Chloro (e.g., 7CN ) or bromo substituents (e.g., 9 in ) improve receptor affinity but may increase toxicity .
  • Dihydro Modifications : 5-Methyl-2,3-dihydro derivatives (e.g., ) exhibit altered reactivity, making them versatile intermediates in pharmaceutical synthesis .

Physicochemical and Pharmacokinetic Properties

Property 7-Methoxy Derivative HKL-1 6e/6h 3-TNB
Molecular Weight (g/mol) 178.19 268.28 ~400–450 375.29
LogP (Predicted) ~1.5 ~2.8 ~3.0–3.5 ~3.2
Solubility Low (non-polar core) Moderate Low Low

Q & A

Q. What are the common synthetic routes for 7-Methoxy-1,8-naphthyridin-4(1H)-one?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization reactions and functional group modifications. For example:

  • Cyclization with POCl₃ : Reacting precursor compounds (e.g., substituted pyridines) with POCl₃ in DMF at elevated temperatures (80–100°C) to form the naphthyridine core .
  • Methoxy Group Introduction : Methoxylation via nucleophilic substitution using NaOMe or alkylation agents under anhydrous conditions .

Key Reaction Conditions Table:

StepReagents/ConditionsPurpose
Core FormationPOCl₃, DMF, 80°CCyclization to naphthyridine backbone
MethoxylationNaOMe, MeOH, refluxIntroduction of methoxy group
PurificationRecrystallization (EtOH)Isolation of pure product

Reference: Synthesis protocols for analogous 1,8-naphthyridines .

Q. How is this compound characterized structurally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to assign methoxy (-OCH₃) and carbonyl (C=O) signals. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .
  • X-ray Crystallography : Single-crystal analysis to resolve tautomeric forms (e.g., lactam vs. enol) and hydrogen-bonding networks .
  • IR Spectroscopy : Confirmation of carbonyl stretches (~1680–1700 cm⁻¹) and hydroxyl/methoxy groups .

Q. How can contradictory spectral data in the characterization of this compound derivatives be resolved?

Methodological Answer: Contradictions (e.g., unexpected tautomer ratios or substitution patterns) require:

  • Variable Temperature NMR : To observe tautomeric equilibria (e.g., lactam ↔ enol) and dynamic processes .
  • Isotopic Labeling : Use of deuterated solvents or ¹⁵N-labeled precursors to clarify ambiguous signals .
  • Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Case Study:
In a study on 7-methyl-1,8-naphthyridines, computational models reconciled discrepancies between observed and expected ¹H NMR shifts caused by electron-withdrawing substituents .

Q. What methodological approaches are used to design this compound derivatives with enhanced biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematic substitution at positions 3 and 7 with groups like halogens, alkyl chains, or aryl moieties to modulate lipophilicity and target binding .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, DNA topoisomerases) .
  • Biological Assays :
    • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF7) to evaluate IC₅₀ values .
    • Enzyme Inhibition : Kinase inhibition assays using fluorescence-based protocols .

Example SAR Table:

DerivativeSubstituent (Position)IC₅₀ (MCF7, μM)
7-OCH₃-OCH₃ (7)12.5
7-Cl-Cl (7)8.2
3-NO₂-NO₂ (3)5.7

Reference: Cytotoxicity studies on 1,8-naphthyridine derivatives .

Q. How can reaction pathways for thiation or oxidation of this compound be optimized?

Methodological Answer:

  • Thiation : Use P₂S₅ in pyridine under reflux to convert the carbonyl group to a thione (-C=S). Yields >90% are achievable with strict anhydrous conditions .
  • Oxidation : KMnO₄ in acidic media (H₂SO₄) selectively oxidizes alkyl side chains without disrupting the naphthyridine core .

Mechanistic Insight:
Thiation proceeds via nucleophilic attack of S²⁻ on the electrophilic carbonyl carbon, while oxidation involves radical intermediates. Monitoring by TLC or HPLC ensures reaction completion .

Reference: Thiation and oxidation protocols for naphthyridines .

Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% .
  • Protecting Groups : Use of tert-butoxycarbonyl (Boc) to prevent side reactions during methoxylation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Case Study:
Ultrasound-assisted synthesis of 7-methyl-1,8-naphthyridines achieved 95% yield in 2 hours, compared to 60% yield under conventional heating .

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